molecular formula C23H31NO2 B1675121 Levomethadyl acetate CAS No. 1477-40-3

Levomethadyl acetate

Cat. No.: B1675121
CAS No.: 1477-40-3
M. Wt: 353.5 g/mol
InChI Key: XBMIVRRWGCYBTQ-AVRDEDQJSA-N

Description

Levacetylmethadol, also known as levomethadyl acetate, is a synthetic opioid similar in structure to methadone. It is primarily used in the treatment and management of opioid dependence. Levacetylmethadol has a long duration of action due to its active metabolites .

Preparation Methods

Levacetylmethadol is synthesized through a series of chemical reactions. The synthetic route involves the acetylation of methadol, which is a derivative of methadone. The reaction conditions typically include the use of acetic anhydride as the acetylating agent and a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Levacetylmethadol undergoes various chemical reactions, including:

    Oxidation: Levacetylmethadol can be oxidized to form its corresponding N-oxide derivative.

    Reduction: The compound can be reduced to form its demethylated metabolites, nor-LAAM and dinor-LAAM.

    Substitution: Levacetylmethadol can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Levacetylmethadol has several scientific research applications:

Mechanism of Action

Levacetylmethadol exerts its effects by acting as an agonist at the μ-opioid receptor. It also acts as a potent, noncompetitive antagonist at the α3β4 neuronal nicotinic acetylcholine receptor. The compound undergoes extensive first-pass metabolism to form active demethylated metabolites, nor-LAAM and dinor-LAAM, which are more potent than the parent drug. These metabolites further contribute to the drug’s long duration of action .

Comparison with Similar Compounds

Levacetylmethadol is similar to other synthetic opioids such as methadone and acetylmethadol. it has a longer duration of action due to its active metabolites. Compared to methadone, levacetylmethadol requires less frequent dosing, making it a more convenient option for patients. Similar compounds include:

Properties

Key on ui mechanism of action

Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability.

CAS No.

1477-40-3

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate

InChI

InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1

InChI Key

XBMIVRRWGCYBTQ-AVRDEDQJSA-N

SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Isomeric SMILES

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C

Appearance

Solid powder

Key on ui other cas no.

1477-40-3

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

15 mg/mL
1.79e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane
6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate
Acemethadone
Acetylmethadol
Alphacetylmethadol
Amidolacetate
Dimepheptanol
LAAM
Levo alpha Acetylmethadol
Levo-alpha-Acetylmethadol
Levoacetylmethadol
Levomethadyl
Levomethadyl Acetate
Levomethadyl Acetate Hydrochloride
Methadol
Methadyl Acetate
ORLAAM

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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